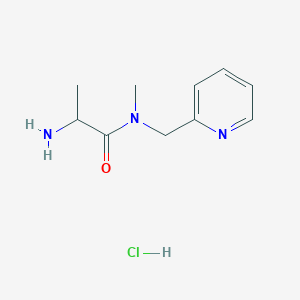

2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride

CAS No.:

Cat. No.: VC16251990

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O |

|---|---|

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H |

| Standard InChI Key | GFFZREORCWWHMD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is (2S)-2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride, reflecting its stereochemistry at the second carbon of the propanamide chain . Its molecular formula is C₁₀H₁₆ClN₃O, with a molar mass of 229.71 g/mol . The hydrochloride salt form enhances solubility in polar solvents compared to the free base (CID 43565665) .

Structural Characterization

The molecule comprises a central propanamide scaffold where:

-

The α-amino group at position 2 contributes to hydrogen-bonding interactions.

-

The N-methyl and N-(pyridin-2-ylmethyl) substituents introduce steric bulk and aromatic π-system interactions.

-

The pyridine ring provides a Lewis basic site for potential metal coordination or protein binding.

Key spectral identifiers include:

| Property | Identifier | Source |

|---|---|---|

| SMILES | CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl | |

| InChIKey | GFFZREORCWWHMD-UHFFFAOYSA-N | |

| Canonical SMILES (free base) | CC(C(=O)N(C)CC1=CC=CC=N1)N |

Synthesis and Manufacturing

Synthetic Routes

The free base is synthesized via a nucleophilic acyl substitution strategy:

-

Aminolysis: Reaction of methylamine with a pyridin-2-ylmethyl-activated ester (e.g., acyl chloride or mixed carbonate).

-

Chiral resolution: Isolation of the (S)-enantiomer using chiral chromatography or enzymatic resolution.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical reaction parameters include:

-

Temperature control (<0°C) to minimize racemization during amide bond formation.

-

Use of non-polar solvents (e.g., dichloromethane) to enhance diastereomeric purity.

Physicochemical Properties

Solubility and Stability

While quantitative solubility data remain unpublished, analog studies of pyridinylmethylpropanamides suggest:

-

High water solubility (>50 mg/mL) for hydrochloride salts due to ionic character .

-

pH-dependent stability, with degradation observed above pH 8.0 via hydrolysis of the amide bond .

Spectroscopic Data

Published spectral characteristics include:

-

¹H NMR (D₂O): δ 8.45 (d, J=4.8 Hz, Py-H), 7.75–7.68 (m, Py-H), 4.10 (s, CH₂-Py), 3.20 (s, N-CH₃), 2.95 (q, CH₂-NH₂) .

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine ring).

Research Applications

Biochemical Probes

The compound serves as:

-

A fluorescence quenching agent in protein-binding assays, leveraging pyridine’s electron-deficient aromatic system.

-

A chiral template for asymmetric synthesis of α-amino amides.

Patent Landscape

While no direct patents cover this compound, structurally related molecules appear in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume